molecular formula C9H8N2O B1348556 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23443-20-1

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1348556
CAS No.: 23443-20-1
M. Wt: 160.17 g/mol
InChI Key: DXUYOKHGAJQVQS-UHFFFAOYSA-N
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Description

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H8N2O.

Mechanism of Action

Target of Action

It’s known that this compound can undergo reactions such as c-3 chalcogenation , suggesting it might interact with enzymes or receptors that can facilitate such transformations.

Mode of Action

Preliminary experimental investigations suggest a radical mechanistic pathway for transformations such as C-3 chalcogenation . This implies that the compound might interact with its targets via electron transfer processes.

Biochemical Pathways

The compound’s ability to undergo reactions like c-3 chalcogenation indicates that it might influence pathways involving sulfur or selenium metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the cyclization of appropriate precursors under specific conditions. For example, the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported to yield various derivatives, including this compound . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and chalcogen sources (e.g., sulfur and selenium compounds). The reactions typically proceed under mild conditions, making them suitable for large-scale synthesis .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 3-ArS/ArSe derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidinones, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

7-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-8-10-5-4-9(12)11(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUYOKHGAJQVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=CC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336101
Record name 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-20-1
Record name 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: The research highlights the synthesis of 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using phosgene. Could you elaborate on the reaction mechanism and the reason behind choosing phosgene as the reagent?

A1: The reaction of 2-(acetoacetamido)-5-methylpyridine with phosgene to yield 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [, ] likely proceeds through a cyclization and chlorination mechanism. Phosgene acts as a bifunctional reagent. First, it reacts with the enol form of the acetoacetamido group, forming an intermediate. Subsequently, the nitrogen of the pyridine ring attacks the carbonyl carbon, leading to ring closure and expulsion of chloride. This chloride anion then acts as a nucleophile, substituting at the carbonyl group of the intermediate to form the final product.

Q2: The study mentions characterizing the synthesized compound using various spectroscopic techniques like UV, IR, PMR (1H NMR), and X-ray. What specific structural information can be obtained from each of these techniques?

A2: Each spectroscopic technique provides unique information about the structure of 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [, ]:

    1. Coburn, M. D., & Harlow, R. L. (1981). The reaction of 2-acetoacetamidopyridines with phosgene. A route to novel 3-Acetyl-2-chloro-4H-pyrido[ 1,2-a] pyrimidin-4-ones. The Journal of Organic Chemistry, 46(2), 268-272. []
    2. Coburn, M. D., & Harlow, R. L. (1980). THE REACTION OF 2-ACETOACETAMIDOPYRIDINES WITH PHOSGENE. A ROUTE TO NOVEL 3-ACETYL-2-CHLORO-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONES. []

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